molecular formula C20H23Cl2N3OS B2874726 N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1217010-18-8

N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2874726
CAS No.: 1217010-18-8
M. Wt: 424.38
InChI Key: CBTRXCVFZCHJGH-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the coupling reactions. The purity of the synthesized compounds is usually confirmed through various analytical techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-5-6-10-16(15)21)20-22-17-11-7-8-12-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTRXCVFZCHJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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